4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a substituted oxazole ring at the para position of the benzene core. The oxazole moiety is further functionalized with a cyano group at position 4 and a 3,4-dihydroisoquinoline group at position 4.
Properties
IUPAC Name |
4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBICROTZTXIKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide likely involves multiple steps, including the formation of the oxazole ring, the introduction of the cyano group, and the attachment of the isoquinoline and sulfonamide moieties. Typical reaction conditions might include:
Formation of Oxazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Introduction of Cyano Group: This might be achieved through nucleophilic substitution reactions using cyanide salts.
Attachment of Isoquinoline and Sulfonamide Moieties: These steps could involve coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, under palladium catalysis.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice to maximize yield.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the isoquinoline moiety.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The sulfonamide group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products might include oxidized isoquinoline derivatives.
Reduction: Products could include primary amines.
Substitution: Products might include substituted sulfonamides.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that compounds containing the isoquinoline structure exhibit promising anticancer activity. For instance, derivatives of 3,4-dihydroisoquinoline have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that modifications to the isoquinoline core could enhance cytotoxicity against various cancer cell lines, suggesting that the compound may serve as a lead structure for developing new anticancer agents .
Antimicrobial Effects
The compound's sulfonamide moiety is well-known for its antimicrobial properties. Research has shown that sulfonamides can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism positions the compound as a potential candidate for developing new antibiotics against resistant strains .
Synthesis and Characterization
The synthesis of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multi-step reactions starting from readily available isoquinoline derivatives. The process includes:
- Formation of the Oxazole Ring : The reaction of appropriate precursors under acidic or basic conditions.
- Introduction of the Cyano Group : Utilizing cyanation techniques to incorporate the cyano functionality.
- Sulfonamide Formation : Reaction with sulfonyl chlorides to yield the final sulfonamide product.
Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
A recent investigation evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results showed that it exhibited notable antibacterial activity with minimum inhibitory concentration values comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Modulation: Interacting with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique features are compared to structurally related sulfonamide derivatives below:
Electronic and Physicochemical Properties
- Electronegativity and Hardness: The cyano group in the target compound increases its absolute electronegativity (χ) and hardness (η), as defined by Parr and Pearson . This may enhance binding to electron-rich enzyme active sites compared to analogs like sulfaphenazole, which lacks strong electron-withdrawing groups.
- Solubility: The dimethylated sulfonamide and dihydroisoquinoline groups likely improve solubility in polar solvents compared to cyazofamid, which has a hydrophobic p-tolyl substituent .
Table 2: Comparative Bioactivity Predictions
Biological Activity
The compound 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Oxazole ring : Known for its role in various biological activities including anti-inflammatory and antimicrobial effects.
- Dihydroisoquinoline moiety : Associated with neuroprotective properties and potential use in treating neurodegenerative diseases.
- Sulfonamide group : Often linked to antibacterial activity and enzyme inhibition.
Antioxidant Activity
Research indicates that oxazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to the one have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing oxidative stress-related damage in cells .
Anti-inflammatory Effects
Compounds containing oxazole rings have been shown to inhibit lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The specific compound studied has been linked to reduced inflammation in various animal models, supporting its potential as an anti-inflammatory agent .
Xanthine Oxidase Inhibition
Xanthine oxidase is an important target for managing hyperuricemia and gout. Studies conducted on similar compounds indicate that they can effectively inhibit xanthine oxidase activity at nanomolar concentrations, suggesting that the compound may offer therapeutic benefits in managing these conditions .
Antimicrobial Activity
The sulfonamide group is well-known for its antimicrobial properties. Preliminary studies suggest that the compound may possess broad-spectrum antibacterial activity, although specific data on this particular molecule remains limited. The presence of the cyano group may enhance this effect by increasing the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
Study on Inflammatory Response
In a controlled study involving carrageenan-induced paw edema in rats, derivatives of oxazole were administered to assess their anti-inflammatory effects. The results indicated a significant reduction in edema compared to control groups, with specific derivatives showing IC50 values below 50 µM, highlighting their potency as anti-inflammatory agents .
Xanthine Oxidase Inhibition Study
A recent investigation focused on synthesizing various 4-(5-aminosubstituted oxazol-2-yl)benzoic acids, including derivatives structurally related to the compound . The synthesized compounds exhibited xanthine oxidase inhibitory activity with IC50 values ranging from 10 to 50 nM, indicating strong potential for treating conditions like gout .
Comparative Analysis of Biological Activities
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, and how can purity be optimized?
Answer:
- Key Steps :
- Oxazole Ring Formation : Use a condensation reaction between cyanamide derivatives and α-halo ketones, followed by cyclization under reflux with glacial acetic acid (3.5–5 hours) .
- Sulfonamide Coupling : React the oxazole intermediate with activated benzenesulfonamide precursors (e.g., sulfonyl chlorides) in the presence of a base like triethylamine.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the pure product.
- Purity Optimization : Monitor reaction progress via TLC, optimize stoichiometry (1:1.1 molar ratio of intermediates), and use inert atmospheres to prevent oxidation .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound, particularly in the oxazole and dihydroisoquinoline moieties?
Answer:
- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to collect intensity data. Ensure crystal quality by screening cryoprotectants (e.g., glycerol).
- Structure Solution : Apply direct methods in SHELXT for phase estimation, followed by full-matrix least-squares refinement in SHELXL to model disorder in the dihydroisoquinoline ring .
- Validation : Check for twinning (Hooft parameter > 0.4) and refine anisotropic displacement parameters for heavy atoms. Use the PLATON toolkit to validate hydrogen bonding and π-π stacking interactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Answer:
- 1H/13C NMR :
- Mass Spectrometry (HRMS) : Look for [M+H]+ ions with accurate mass matching the molecular formula (C21H19N5O3S).
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Advanced: How should experiments be designed to assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 1–13) using HCl (acidic) and NaOH (basic). Incubate the compound at 37°C for 24–72 hours.
- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C in sealed vials.
- Analysis : Quantify degradation products via HPLC (C18 column, acetonitrile/water mobile phase) and identify structural changes using LC-MS/MS .
Data Contradiction: If conflicting solubility data are reported, what strategies can confirm the compound’s solubility profile in polar vs. non-polar solvents?
Answer:
- Shake-Flask Method : Saturate the compound in solvents (e.g., water, DMSO, hexane) at 25°C for 24 hours. Filter and quantify supernatant concentration via UV-Vis (λmax ~270 nm) .
- QSAR Modeling : Use logP calculations (e.g., ALOGPS ) to predict partitioning behavior. Validate experimentally by comparing with measured solubility in methanol (polar) and toluene (non-polar) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions, and how can these be validated?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify reactive sites (e.g., oxazole C-2 for electrophilic attacks) .
- Experimental Validation : Perform substitution reactions (e.g., bromination at predicted sites) and characterize products via NMR and HRMS .
Basic: What critical parameters prevent by-product formation (e.g., imidazole derivatives) during synthesis?
Answer:
- Temperature Control : Maintain reflux temperatures < 100°C to avoid cyclization side reactions.
- Stoichiometry : Use a 10% excess of the dihydroisoquinoline precursor to drive oxazole formation .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to enhance regioselectivity for the oxazole ring over imidazole by-products .
Advanced: How can researchers investigate this compound’s potential as a kinase inhibitor, including assay design?
Answer:
- Kinase Assay : Use a fluorescence-based ADP-Glo™ assay with recombinant kinases (e.g., EGFR, CDK2). Include staurosporine as a positive control.
- IC50 Determination : Perform dose-response curves (0.1–100 µM) and analyze data using GraphPad Prism (non-linear regression) .
- Structural Insights : Dock the compound into kinase active sites (PDB: 1M17) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with hinge region residues) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
